molecular formula C14H12O2 B3031388 1,5-Diacetylnaphthalene CAS No. 3027-43-8

1,5-Diacetylnaphthalene

Cat. No.: B3031388
CAS No.: 3027-43-8
M. Wt: 212.24 g/mol
InChI Key: XWZKPVAYNUXKCZ-UHFFFAOYSA-N
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Description

1,5-Diacetylnaphthalene is an organic compound with the molecular formula C14H12O2 It is a derivative of naphthalene, where two acetyl groups are attached to the first and fifth positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diacetylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid over-acylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Diacetylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,5-dicarboxylic acid.

    Reduction: Reduction of the acetyl groups can yield 1,5-dihydroxyethyl naphthalene.

    Substitution: Electrophilic substitution reactions can occur at the remaining positions of the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Naphthalene-1,5-dicarboxylic acid.

    Reduction: 1,5-Dihydroxyethyl naphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

1,5-Diacetylnaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-diacetylnaphthalene involves its interaction with various molecular targets. The acetyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The naphthalene ring provides a stable aromatic system that can undergo various electrophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diacetylnaphthalene
  • 1,8-Diacetylnaphthalene
  • 4,5-Diacetylphenanthrene
  • 2,2′-Diacetylbiphenyl

Uniqueness

1,5-Diacetylnaphthalene is unique due to the specific positioning of the acetyl groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to other diacetylnaphthalene derivatives.

Properties

IUPAC Name

1-(5-acetylnaphthalen-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-9(15)11-5-3-8-14-12(10(2)16)6-4-7-13(11)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZKPVAYNUXKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276974
Record name 1,5-Diacetylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3027-43-8
Record name 1,5-Diacetylnaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Diacetylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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